molecular formula C15H16N2O5 B2496875 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide CAS No. 1210118-23-2

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide

Cat. No.: B2496875
CAS No.: 1210118-23-2
M. Wt: 304.302
InChI Key: AJLUBMKDUJQIQP-UHFFFAOYSA-N
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Description

N-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of molecules featuring a hybrid architecture that combines three key pharmacophoric elements: a 2,3-dihydrobenzo[b][1,4]dioxin group, a central isoxazole ring, and a methoxyacetamide side chain . The 2,3-dihydrobenzo[b][1,4]dioxin moiety is an electron-rich aromatic system that can influence the compound's lipophilicity and its ability to interact with biological targets through π-π stacking interactions . The central isoxazole ring is a five-membered heterocycle common in bioactive compounds, often contributing to molecular stability and participating in hydrogen bonding. The methoxyacetamide group attached via a methylene linker provides a polar, hydrogen-bond accepting terminus, which is critical for solubility and for forming specific interactions with enzyme active sites. Compounds with this core scaffold are frequently investigated for their potential as kinase inhibitors . Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of various diseases, including cancers and inflammatory disorders. Researchers utilize this compound as a key intermediate or lead structure in structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets, such as BCR-ABL1 . The structural motif is also relevant in neuroscience research, as similar molecules have been explored as modulators of neuronal receptors, including the 5-HT2A serotonin receptor . Its well-defined structure makes it a valuable scaffold for developing novel therapeutic agents and for probing biological mechanisms. Disclaimer: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-19-9-15(18)16-8-11-7-13(22-17-11)10-2-3-12-14(6-10)21-5-4-20-12/h2-3,6-7H,4-5,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLUBMKDUJQIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=NOC(=C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article aims to explore the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • Key Functional Groups : Isoxazole ring, methoxyacetamide moiety, and a dihydrobenzo[dioxin] scaffold.

Research indicates that this compound exhibits anticancer properties by targeting specific cellular pathways involved in cell proliferation and survival. The compound appears to interact with microtubules, disrupting their function and leading to cell cycle arrest in the G2/M phase. This mechanism is similar to other known antimitotic agents.

Anticancer Efficacy

Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Cell LineLC50 (nM)Mechanism of ActionReference
U87 (Glioblastoma)200 ± 60G2/M phase arrest via microtubule disruption
BE (Neuroblastoma)18.9Induction of apoptosis and cell cycle arrest
SK (Glioblastoma)>300Reduced reproductive integrity

Case Studies

  • Study on Glioblastoma and Neuroblastoma :
    • In a comprehensive study involving U87 and BE cell lines, this compound demonstrated significant cytotoxicity with an LC50 value of 18.9 nM in BE cells. The study highlighted that treatment led to increased apoptotic markers and significant morphological changes in treated cells, indicating effective induction of cell death .
  • Combination Therapy :
    • The compound was evaluated in combination with ionizing radiation, showing enhanced efficacy in reducing cell viability compared to monotherapy. The synergistic effect suggests its potential as a radiosensitizer in cancer therapy .

Comparison with Similar Compounds

Structural Analogues with Isoxazole or Oxadiazole Cores

a. N-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide
  • Structure : Replaces methoxyacetamide with benzamide.
b. 1,3,4-Oxadiazole Derivatives (Compounds 18–26)
  • Examples :
    • N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19)
    • N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (21)
  • Synthesis : Prepared via methods A/B using substituted benzoic acids, oxalyl chloride, and catalysts (e.g., 4B/pyridine), yielding 24–60% .
  • Key Differences: Core Heterocycle: Oxadiazole vs. isoxazole. Bioactivity: These compounds inhibit Ca²+/calmodulin-stimulated activity, suggesting the oxadiazole core may favor kinase or phosphatase modulation .
c. GSK-3α Inhibitors with Oxadiazole-Thioether Linkages
  • Example: 5-(4-(((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)picolinonitrile
  • Synthesis : Thioether linkage introduced via sulfur-containing intermediates (yields 12–58%) .
  • Key Differences :
    • Linkage Type : Thioether vs. methylene bridge in the target compound. Thioethers may improve metabolic stability but reduce solubility .
    • Target Specificity : These compounds inhibit GSK-3α, indicating structural flexibility for diverse kinase targets .

Analogues with Sulfonamide or Spirocyclic Substituents

a. Spiro-Annulated Sulfonamide (Compound 5f)
  • Structure : N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(spiro-cycloocta[d]isoxazol-3-yl)-dihydrobenzo dioxine sulfonamide.
  • Synthesis : Method A with sulfonyl chloride (59% yield) .
  • Key Differences: Sulfonamide Group: Enhances hydrogen bonding capacity vs. methoxyacetamide.
b. Anti-Neuroinflammatory Acrylamide Derivatives
  • Example : (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxyphenethyl)acrylamide (7)
  • Bioactivity : Exhibits anti-neuroinflammatory effects in BV-2 microglial cells .
  • Key Differences :
    • Acrylamide Chain : Facilitates covalent binding or extended π-conjugation, unlike the methoxyacetamide’s ether linkage.
    • Phenethyl Group : May enhance blood-brain barrier penetration compared to smaller substituents .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Oxadiazole Derivatives Spirocyclic Sulfonamide Acrylamide Analogs
Core Heterocycle Isoxazole 1,3,4-Oxadiazole Isoxazole (spiro) Dihydrobenzo dioxin
Substituent Methoxyacetamide Trifluoromethylbenzamide Sulfonamide Acrylamide
Synthesis Yield Not reported 24–60% 59% 33–58%
Purity (HPLC) Not reported 95–100% Not reported Not reported
Reported Bioactivity Not available Ca²+/calmodulin inhibition Not reported Anti-neuroinflammatory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide?

  • Methodology : Multi-step synthesis typically involves (1) condensation of 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde with a methylamine derivative, followed by (2) acetylation using 2-methoxyacetic acid chloride. Key reagents include DMF as a solvent and potassium carbonate for base-mediated reactions. Reaction monitoring via TLC and purification via column chromatography are critical .
  • Optimization : Adjust stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates) and temperature (room temperature for condensation, reflux for cyclization) to improve yields .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 5.96 ppm for benzodioxole protons, δ 166.08 ppm for carbonyl groups) confirm structural integrity .
  • Mass Spectrometry : HRMS (e.g., m/z 338.0825 [M+Na]⁺) validates molecular weight .
  • Chromatography : HPLC or TLC with UV detection ensures purity (>95%) .

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro assays : Test hypoglycemic activity via glucose uptake in murine adipocytes (IC₅₀ determination) .
  • Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative potential .

Advanced Research Questions

Q. What reaction mechanisms underpin the formation of the isoxazole and benzodioxine moieties?

  • Isoxazole synthesis : Cyclocondensation of hydroxylamine with a diketone intermediate, catalyzed by ZnCl₂ in 1,4-dioxane .
  • Benzodioxine formation : Nucleophilic substitution between catechol derivatives and dibromoethane, with DMF as a solvent .
  • Key intermediates : Monitor via LC-MS for transient species like thiazolidinedione adducts .

Q. How can structure-activity relationship (SAR) studies be conducted to improve pharmacological properties?

  • Modify substituents : Replace the 2-methoxy group with ethoxy or morpholinoethyl to assess impact on bioavailability .
  • Core structure analogs : Compare with N-(5-phenylisoxazol-3-yl)methyl acetamide derivatives to evaluate benzodioxine’s role in target binding .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like α-glucosidase .

Q. How should researchers address contradictory data in biological activity across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
  • Metabolic stability : Test compound degradation in liver microsomes to explain variability in in vivo efficacy .
  • Orthogonal assays : Confirm hypoglycemic activity via both glucose uptake assays and insulin secretion models .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

  • By-product formation : Optimize reaction time (e.g., 12-hour reflux vs. microwave-assisted 2-hour synthesis) to minimize impurities .
  • Solvent selection : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) for greener chemistry .
  • Continuous flow systems : Implement microreactors for controlled exothermic reactions (e.g., acetylation steps) .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Rodent models : Assess hypoglycemic effects in streptozotocin-induced diabetic mice (oral dosing, 10–50 mg/kg) .
  • Plant-based systems : Use Arabidopsis thaliana root elongation assays to study auxin-like activity .
  • Toxicity screening : Conduct acute toxicity studies in Wistar rats (LD₅₀ determination) prior to chronic exposure trials .

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